Cas no 107969-78-8 (3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester, (3E)-)

3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester, (3E)- structure
107969-78-8 structure
Nome del prodotto:3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester, (3E)-
Numero CAS:107969-78-8
MF:C11H10O3
MW:190.195303440094
CID:1189723
PubChem ID:5371810

3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester, (3E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester, (3E)-
    • (E)-methyl2-oxo-4-phenylbut-3-enoate
    • methyl (E)-2-oxo-4-phenyl-3-butenoate
    • (3E)-2-oxo-4-phenylbut-3-enoic acid methyl ester
    • .(3E)-2-oxo-4-phenylbut-3-enoate methyl ester
    • .(E)-2-oxo-4-phenylbut-3-enoic acid methyl ester
    • .(E)-benzylidene pyruvic acid methyl ester
    • .2-oxo-4-phenylbutenoic acid methyl ester
    • .4-phenyl-2-oxo-3-butenoate methyl ester
    • Methyl (3E)-2-oxo-4-phenyl-3-butenoate #
    • methyl (E)-2-oxo-4-phenylbut-3-enoate
    • ZWDYRZGSCHGREX-BQYQJAHWSA-N
    • CS-0110784
    • Q63396613
    • (e)-methyl 2-oxo-4-phenylbut-3-enoate
    • SCHEMBL2705826
    • methyl 2-oxo-4-phenylbut-3-enoate
    • METHYL 4-PHENYL-2-OXO-3-BUTENOATE
    • DS-20126
    • 6395-86-4
    • methyl (3E)-2-oxo-4-phenylbut-3-enoate
    • methyl2-oxo-4-phenylbut-3-enoate
    • AKOS030632486
    • 3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester
    • s11384
    • CS-0166832
    • MFCD28963029
    • 107969-78-8
    • Inchi: InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
    • Chiave InChI: ZWDYRZGSCHGREX-BQYQJAHWSA-N
    • Sorrisi: COC(=O)C(=O)C=CC1=CC=CC=C1

Proprietà calcolate

  • Massa esatta: 190.06300
  • Massa monoisotopica: 190.062994177g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • PSA: 43.37000
  • LogP: 1.44190

3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester, (3E)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181424-1g
Methyl (E)-2-oxo-4-phenylbut-3-enoate
107969-78-8 98%
1g
¥1820.00 2024-08-09
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
PI01003-1g
(E)-methyl2-oxo-4-phenylbut-3-enoate
107969-78-8 97%
1g
¥840 2023-11-08
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
PI01003-5g
(E)-methyl2-oxo-4-phenylbut-3-enoate
107969-78-8 97%
5g
¥3200 2023-11-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181424-500mg
Methyl (E)-2-oxo-4-phenylbut-3-enoate
107969-78-8 98%
500mg
¥1283.00 2024-08-09
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
PI01003-500mg
(E)-methyl2-oxo-4-phenylbut-3-enoate
107969-78-8 97%
500mg
¥550 2023-11-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181424-5g
Methyl (E)-2-oxo-4-phenylbut-3-enoate
107969-78-8 98%
5g
¥6399.00 2024-08-09

3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester, (3E)- Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:107969-78-8)Methyl (E)-2-oxo-4-phenyl-3-butenoate
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Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta